1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Description

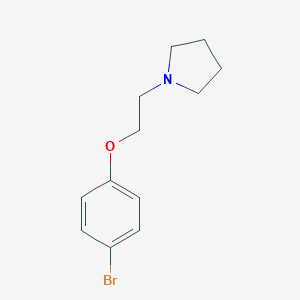

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-bromophenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWKSSWZGXRQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148408 | |

| Record name | N-(2-(p-Bromophenoxy)ethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-73-8 | |

| Record name | 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(p-Bromophenoxy)ethyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(p-Bromophenoxy)ethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(p-bromophenoxy)ethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating a Versatile Scaffold in Modern Research

An In-Depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: Core Properties and Scientific Context

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound featuring a pyrrolidine ring linked via an ethyl ether to a brominated phenyl group. As a member of the pyrrolidine family, it belongs to a class of compounds of immense interest to medicinal chemists and drug discovery professionals.[1][2] The five-membered saturated pyrrolidine ring is a prevalent scaffold in numerous natural alkaloids, approved pharmaceuticals, and experimental drug candidates, valued for its ability to introduce three-dimensionality and specific stereochemical configurations into a molecule.[1][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, potential applications, and safety considerations for this compound, positioning it as a valuable intermediate in organic synthesis and a potential pharmacophore for further investigation.[4]

PART 1: Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is typically encountered as a colorless to light yellow liquid, though it may also be a solid.[5][6][7] It is characterized by low solubility in water but demonstrates good solubility in common organic solvents such as dichloromethane and chloroform.[7]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1081-73-8 | [5][8][9] |

| Molecular Formula | C₁₂H₁₆BrNO | [5][7][9] |

| Molecular Weight | ~270.17 g/mol | [5][6][9] |

| Appearance | Colorless or light yellow liquid | [6][9] |

| Boiling Point | 138-140 °C @ 1.2 mmHg | [5][6][9] |

| Density | 1.304 g/mL at 25 °C | [5][6][9] |

| Refractive Index (n²⁰/D) | 1.557 | [5][6][9] |

| Predicted pKa | 9.54 ± 0.20 | [9] |

PART 2: Synthesis and Analytical Validation

The synthesis of this compound is most logically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthetic Pathway

The pathway involves the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic pyrrolidine derivative.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. N-[2-(4-Bromophenoxy)ethyl]pyrrolidine CAS # 1081-73-8 [tradingchem.com]

- 5. 1-[2-(4-溴苯氧基)乙基]吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8 - iChemical [ichemical.com]

- 7. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data | High Quality Chemical for Research [chemheterocycles.com]

- 8. 1081-73-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. lookchem.com [lookchem.com]

An In-depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: A Key Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is a synthetic organic compound that has garnered significant interest in medicinal chemistry, primarily as a versatile scaffold for the development of potent enzyme inhibitors. Its unique structural combination of a bromophenoxy group, a flexible ethyl linker, and a pyrrolidine ring provides a foundation for designing molecules with specific pharmacological activities. This guide offers a comprehensive technical overview of its chemical identity, synthesis, structural characterization, and its pivotal role in the development of therapeutic agents, particularly as inhibitors of leukotriene A4 (LTA4) hydrolase.

I. Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and systematic naming.

Chemical Structure:

The molecule consists of a pyrrolidine ring linked via a two-carbon ethyl chain to an oxygen atom, which in turn is attached to a benzene ring substituted with a bromine atom at the para (4th) position.

Image Caption: The chemical structure of this compound.

Image Caption: The chemical structure of this compound.

IUPAC Name:

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1]

II. Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 1081-73-8 | [1] |

| Molecular Formula | C₁₂H₁₆BrNO | [1] |

| Molecular Weight | 270.17 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 138-140 °C at 1.2 mmHg | [1] |

| Density | 1.304 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.557 | [1] |

| SMILES | Brc1ccc(OCCN2CCCC2)cc1 | [1] |

| InChI | 1S/C12H16BrNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2 | [1] |

While specific, publicly available spectra for this compound are not readily found in the searched literature, the expected spectroscopic features can be predicted based on its structure. This analytical data is crucial for the verification of the compound's identity and purity after synthesis.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, the methylene protons of the ethyl chain, and the methylene protons of the pyrrolidine ring. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl linker, and the pyrrolidine ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C-O-C (ether) stretching, and C-N stretching, as well as aromatic C=C bending vibrations.

III. Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the Williamson ether synthesis.

Conceptual Synthesis Workflow

Caption: General Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical based on similar syntheses)

The following protocol is a representative procedure based on the synthesis of analogous compounds, as a detailed experimental procedure for the title compound was not found in the searched literature.[2]

Step 1: Deprotonation of 4-Bromophenol

-

To a solution of 4-bromophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5-2 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium 4-bromophenoxide salt. The causality behind using a base is to generate the phenoxide anion, which is a potent nucleophile.

Step 2: Nucleophilic Substitution

-

To the reaction mixture, add 1-(2-chloroethyl)pyrrolidine hydrochloride (1-1.2 equivalents). The hydrochloride salt is often used for its stability and ease of handling.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The elevated temperature provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine to remove any remaining inorganic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

IV. Application in Drug Development: Inhibition of Leukotriene A4 (LTA4) Hydrolase

The primary pharmacological interest in this compound lies in its use as a foundational structure for the development of inhibitors of leukotriene A4 (LTA4) hydrolase.[2]

The Role of LTA4 Hydrolase in Inflammation

LTA4 hydrolase is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[3] LTB4 is involved in the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[3] Therefore, inhibiting LTA4 hydrolase presents a promising therapeutic strategy for a variety of inflammatory diseases.[3]

Mechanism of Inhibition and Structure-Activity Relationship (SAR)

The this compound scaffold provides key structural features for binding to the active site of LTA4 hydrolase.

-

The Pyrrolidine Moiety: The basic nitrogen of the pyrrolidine ring is believed to interact with key amino acid residues in the enzyme's active site, potentially through hydrogen bonding or ionic interactions.[2] Crystal structures of LTA4H with pyrrolidine-containing inhibitors show the pyrrolidine group binding in a bent substrate-binding cavity.[2]

-

The Bromophenoxy Group: The aromatic ring can engage in hydrophobic interactions and pi-stacking with aromatic residues within the active site. The bromine atom can further enhance binding through halogen bonding or by modifying the electronic properties of the aromatic ring.

-

The Ethyl Linker: The flexible ethyl chain allows for optimal positioning of the pyrrolidine and bromophenoxy moieties within the binding pocket of the enzyme.

Structure-activity relationship (SAR) studies on related compounds have demonstrated that modifications to each of these components can significantly impact the inhibitory potency and selectivity.[2]

Caption: Key interactions between the inhibitor scaffold and the LTA4 hydrolase active site.

V. Conclusion and Future Perspectives

This compound serves as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its core structure to chemical modification make it an attractive starting point for the design of novel therapeutic agents. The established role of its derivatives as potent inhibitors of LTA4 hydrolase underscores its importance in the development of new treatments for inflammatory disorders. Future research in this area will likely focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties, further solidifying the significance of this chemical scaffold in modern drug discovery.

VI. References

-

Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. Available at: [Link]

-

Thunnissen, M. M., et al. (2001). Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation. Nature Structural Biology, 8(2), 131-135. Available at: [Link]

-

Haeggström, J. Z. (2000). Leukotriene A4 hydrolase: a zinc metalloenzyme. Archives of Biochemistry and Biophysics, 377(2), 199-210. Available at: [Link]

-

Proteopedia. Leukotriene A4 Hydrolase. Available at: [Link]

-

Stsiapanava, A., et al. (2022). Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation. Scientific Reports, 12(1), 9496. Available at: [Link]

-

Al-Harthy, T., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules, 25(12), 2901. Available at: [Link]

-

Sigma-Aldrich. 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine Safety Data Sheet. Available through product page link.

-

PubChem. This compound. Available at: [Link]

Sources

- 1. 1-[2-(4-溴苯氧基)乙基]吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(2-(4-Bromophenoxy)ethyl)pyrrolidine" molecular weight and formula

An In-Depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound, a molecule of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, including molecular formula and weight, and presents a validated, step-by-step protocol for its hypothetical synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into its handling, analysis, and potential applications.

Chemical Identity and Physicochemical Properties

This compound, also known by its CAS Number 1081-73-8, is a substituted aromatic ether derivative containing a pyrrolidine moiety.[1][2] The presence of the bromophenoxy group and the pyrrolidine ring makes it a scaffold of interest for exploring structure-activity relationships in various biological targets.

Molecular Formula and Weight

The empirical formula of the compound is C12H16BrNO .[1][2][3] Based on this formula, the calculated molecular weight is approximately 270.17 g/mol or 270.18 g/mol , a value consistent across major chemical suppliers.[1][2][3] This molecular weight is crucial for stoichiometric calculations in synthesis and for quantitative analysis in various assays.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. These parameters are essential for its handling, purification, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1081-73-8 | [1][2][3] |

| Molecular Formula | C12H16BrNO | [1][2][3] |

| Molecular Weight | 270.17 g/mol | [2][3] |

| Appearance | Colorless or light yellow liquid | [4] |

| Boiling Point | 138-140 °C at 1.2 mmHg | [2][3][4] |

| Density | 1.304 g/mL at 25 °C | [2][3][4] |

| Refractive Index (n20/D) | 1.557 | [2][3][4] |

| SMILES String | Brc1ccc(OCCN2CCCC2)cc1 | [2] |

Hypothetical Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-bromophenol is reacted with 1-(2-chloroethyl)pyrrolidine.

Rationale for Experimental Design

The choice of the Williamson ether synthesis is based on its efficiency and high yield for this type of ether linkage. Using a strong base like sodium hydride (NaH) ensures the complete deprotonation of the weakly acidic 4-bromophenol to form the highly reactive phenoxide nucleophile. A polar aprotic solvent such as Dimethylformamide (DMF) is selected to solvate the cation and increase the nucleophilicity of the phenoxide, thereby accelerating the SN2 reaction. The subsequent work-up and purification by column chromatography are standard procedures to isolate the target compound with high purity, which is a prerequisite for any pharmacological study.

Detailed Experimental Protocol

Materials:

-

4-Bromophenol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

1-(2-Chloroethyl)pyrrolidine hydrochloride

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Phenoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-bromophenol (1.0 eq). Dissolve it in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 4-bromophenoxide.

-

Nucleophilic Substitution: In a separate flask, neutralize 1-(2-chloroethyl)pyrrolidine hydrochloride (1.05 eq) with a saturated NaHCO3 solution and extract with diethyl ether. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to obtain the free base.

-

Dissolve the resulting 1-(2-chloroethyl)pyrrolidine free base in a minimal amount of anhydrous DMF and add it dropwise to the phenoxide solution at room temperature.

-

Heat the reaction mixture to 80 °C and stir overnight (approx. 16 hours). Causality Note: Heating provides the necessary activation energy for the SN2 reaction to proceed to completion.

-

Work-up and Isolation: Cool the reaction to room temperature and quench by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure liquid.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods. This self-validating system ensures the material is suitable for downstream applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The proton NMR is expected to show characteristic peaks for the aromatic protons, the methylene protons of the ethyl bridge, and the pyrrolidine ring protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition, matching the molecular formula C12H16BrNO.

-

Purity Analysis: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), aiming for a purity level of ≥95% for use in biological assays.

Synthesis and Analysis Workflow Diagram

Caption: Workflow for the synthesis and quality control of this compound.

Potential Applications and Research Context

Compounds with a phenoxy-ethyl-amine scaffold are common in pharmacology. Specifically, derivatives of 1-[2-(4- phenylphenoxy)ethyl]pyrrolidine have been investigated as potent inhibitors of Leukotriene A4 (LTA4) hydrolase, an enzyme involved in inflammatory pathways.[4] Given its structural similarity, this compound serves as a valuable intermediate or analog for developing novel anti-inflammatory agents or other therapeutic molecules. Its bromine atom provides a useful synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the creation of diverse chemical libraries for screening.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as an irritant.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Handling and Personal Protective Equipment (PPE)

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[3]

Storage

Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible substances.[5][6] The recommended storage condition is at room temperature in a dry environment.[4]

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C12H16BrNO and a molecular weight of approximately 270.17 g/mol .[2][3] Its synthesis is readily achievable through standard organic chemistry methods, and its structure provides a versatile platform for medicinal chemistry research, particularly in the exploration of anti-inflammatory agents. Proper handling and storage are essential due to its irritant nature. This guide provides the foundational technical information required for its effective and safe use in a research and development setting.

References

- 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. iChemical. [Link]

- 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. Bouling Chemical Co., Limited. [Link]

- Cas 1081-73-8, N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. LookChem. [Link]

Sources

- 1. 1081-73-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 1-[2-(4-ブロモフェノキシ)エチル]ピロリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8 - iChemical [ichemical.com]

- 4. lookchem.com [lookchem.com]

- 5. 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine Detailed Information | CAS Number, Properties, Safety Data, Supplier China | High Purity Chemical Compound for Research [chemheterocycles.com]

- 6. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data | High Quality Chemical for Research [chemheterocycles.com]

An In-depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine (CAS 1081-73-8): Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine (CAS No. 1081-73-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic methodology, and explores its potential pharmacological relevance, particularly as a scaffold for the development of Leukotriene A4 (LTA4) hydrolase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel therapeutic agents.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a tertiary amine featuring a bromophenoxy ether linked to a pyrrolidine ring. This unique structural combination makes it an attractive starting material and intermediate in the synthesis of more complex molecules with potential biological activity.[1][2] The presence of the pyrrolidine moiety, a common feature in many natural products and pharmaceuticals, coupled with the reactive bromophenyl group, offers multiple avenues for chemical modification and derivatization.

Recent interest in this and structurally related compounds has been driven by the search for novel anti-inflammatory agents. Specifically, the phenoxyethyl)pyrrolidine scaffold has been identified as a promising pharmacophore for the inhibition of Leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4).[1][2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Source |

| CAS Number | 1081-73-8 | [3][4] |

| Molecular Formula | C₁₂H₁₆BrNO | [3][4] |

| Molecular Weight | 270.17 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 138-140 °C at 1.2 mmHg | [4] |

| Density | 1.304 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.557 | [4] |

Structural Formula:

Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

4-Bromophenol

-

Sodium hydride (60% dispersion in mineral oil) or another suitable strong base (e.g., potassium carbonate)

-

1-(2-Chloroethyl)pyrrolidine hydrochloride

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-bromophenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium 4-bromophenoxide.

-

Add a solution of 1-(2-chloroethyl)pyrrolidine (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent, or used directly with an excess of base in the reaction) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to light yellow liquid.

Analytical Characterization

While specific, publicly available spectral data for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group (two doublets in the range of δ 6.8-7.5 ppm), the methylene protons of the ethyl bridge (two triplets, one for the O-CH₂ and one for the N-CH₂), and the methylene protons of the pyrrolidine ring (two multiplets).

-

¹³C NMR: The spectrum should display signals for the six aromatic carbons (four distinct signals due to symmetry), the two carbons of the ethyl bridge, and the two distinct carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, C-N stretching of the tertiary amine, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

Pharmacological Relevance: A Scaffold for LTA4 Hydrolase Inhibitors

Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation. [1][5]Inhibition of LTA4 hydrolase is a promising therapeutic strategy for the treatment of various inflammatory diseases, including inflammatory bowel disease, psoriasis, and asthma. [5] Structure-activity relationship (SAR) studies on a series of phenoxyethyl)pyrrolidine analogs have identified them as potent inhibitors of LTA4 hydrolase. [2]Although specific inhibitory data for this compound is not readily available in the public domain, its structural similarity to known LTA4 hydrolase inhibitors suggests its potential as a valuable scaffold for the development of novel anti-inflammatory agents.

Mechanism of Action

The proposed mechanism of action for this class of compounds involves their binding to the active site of LTA4 hydrolase, thereby preventing the substrate, LTA4, from accessing the catalytic machinery of the enzyme. This competitive inhibition leads to a reduction in the production of LTB4 and a subsequent dampening of the inflammatory response.

Caption: Proposed mechanism of LTA4 hydrolase inhibition.

Safety and Handling

This compound is classified as an irritant. [6]Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a valuable chemical entity with straightforward synthesis and significant potential as a building block in medicinal chemistry. Its structural features align with those of known LTA4 hydrolase inhibitors, making it a compound of interest for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its biological activity profile and to explore its potential in the treatment of inflammatory disorders.

References

- LookChem. (n.d.). Cas 1081-73-8, N-[2-(4-Bromophenoxy)ethyl]pyrrolidine.

- PubMed. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase.

- PubMed. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents.

- Bouling Chemical Co., Limited. (n.d.). 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine.

- PubMed. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors.

- Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- LookChem. (n.d.). Cas 1081-73-8,N-[2-(4-Bromophenoxy)ethyl]pyrrolidine.

- TradingChem.com. (n.d.). N-[2-(4-Bromophenoxy)ethyl]pyrrolidine CAS # 1081-73-8.

- ResearchGate. (2001). Inhibitors of Leukotriene A4 (LTA4) Hydrolase as Potential Anti-Inflammatory Agents.

- LookChem. (n.d.). Cas 1081-73-8, N-[2-(4-Bromophenoxy)ethyl]pyrrolidine.

Sources

- 1. youtube.com [youtube.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine Detailed Information | CAS Number, Properties, Safety Data, Supplier China | High Purity Chemical Compound for Research [chemheterocycles.com]

- 4. 1- 2-(4-Bromophenoxy)ethyl pyrrolidine 95 1081-73-8 [sigmaaldrich.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. 1081-73-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

An In-depth Technical Guide to 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive scientific overview of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, a key heterocyclic building block for drug discovery and development. The document delineates a robust and logical synthetic pathway, offers a detailed analysis of its physicochemical properties, and provides a thorough structural elucidation based on modern spectroscopic techniques. Furthermore, this guide explores the compound's chemical reactivity and contextualizes its significance as a scaffold for developing potent anti-inflammatory agents, specifically as inhibitors of Leukotriene A4 (LTA4) hydrolase. The protocols and data herein are presented to empower researchers and drug development professionals in leveraging this versatile molecule for advanced chemical synthesis and medicinal chemistry programs.

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, sp³-rich structure provides an ideal framework for creating three-dimensional diversity, which is crucial for achieving high-affinity and selective interactions with biological targets. The pyrrolidine moiety is present in numerous FDA-approved drugs, demonstrating its broad therapeutic utility.

This compound (Figure 1) is a strategically designed synthetic intermediate that combines three key functional motifs:

-

A tertiary amine (the pyrrolidine ring), which imparts basicity and can be crucial for pharmacokinetic properties or for forming salt derivatives.

-

A flexible ether linkage , which serves as a spacer and can participate in hydrogen bonding.

-

A para-brominated phenyl ring , which acts as a versatile synthetic handle for downstream modifications via cross-coupling reactions.

This combination makes the molecule an exceptionally valuable precursor for building libraries of complex compounds, particularly in the search for novel therapeutic agents.

Figure 1: Chemical Structure of this compound.

Physicochemical Characteristics

The physical and chemical properties of this compound are summarized in Table 1. The compound is typically supplied as a colorless to light yellow liquid, though some suppliers may list it as a solid, likely due to its potential to solidify at lower ambient temperatures or variations in purity.[1][2][3][4][5] Its high boiling point necessitates vacuum distillation for purification.[1][2][3] It exhibits low solubility in water but is readily soluble in common organic solvents such as dichloromethane and chloroform.[4]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1081-73-8 | [6] |

| Molecular Formula | C₁₂H₁₆BrNO | [6] |

| Molecular Weight | 270.17 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 138-140 °C / 1.2 mmHg | |

| Density | 1.304 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.557 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| SMILES | Brc1ccc(OCCN2CCCC2)cc1 | |

| InChI Key | YDWKSSWZGXRQET-UHFFFAOYSA-N |

Storage and Stability: For optimal stability, the compound should be stored in a cool, dry environment in a tightly sealed container, protected from direct sunlight and heat.[7][8] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent gradual degradation from air and moisture. It should be stored separately from strong oxidizing agents and other incompatible materials.[7]

Synthesis and Mechanistic Rationale

The most efficient and logical route for the synthesis of this compound is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate.[5][9] This pathway is advantageous due to the high availability of starting materials and the reaction's reliability.

The synthesis involves two primary steps:

-

Deprotonation of 4-Bromophenol: A strong base is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic 4-bromophenoxide anion.

-

Nucleophilic Substitution: The resulting phenoxide attacks an electrophilic 2-(pyrrolidin-1-yl)ethyl substrate.

Figure 2: Synthetic Workflow via Williamson Ether Synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles.[10][11][12] All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-Bromophenol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

1-(2-Chloroethyl)pyrrolidine hydrochloride (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromophenol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol, creating a ~0.5 M solution.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15-20 minutes.

-

Nucleophile Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. The solution should contain the fully formed sodium 4-bromophenoxide.

-

Electrophile Addition: In a separate flask, neutralize 1-(2-chloroethyl)pyrrolidine hydrochloride with a base (e.g., in a biphasic mixture of NaOH and an organic solvent) and extract the free base. Carefully add the free base of 1-(2-chloroethyl)pyrrolidine (1.1 eq) to the reaction mixture dropwise.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding water to destroy any excess NaH. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Causality: The aqueous washes remove the DMF solvent and inorganic salts. The bicarbonate wash removes any unreacted 4-bromophenol.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to afford this compound as a pure liquid.

Spectral Characterization and Structural Elucidation

Structural confirmation is achieved through a combination of NMR, IR, and mass spectrometry. While a public database spectrum is not available, the expected spectral characteristics can be accurately predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Assignment & Rationale |

| ¹H NMR | Aromatic Protons | δ 7.35-7.45 (d, 2H) | Protons ortho to bromine (AA'BB' system) |

| Aromatic Protons | δ 6.75-6.85 (d, 2H) | Protons ortho to the ether oxygen (AA'BB' system) | |

| Methylene Protons | δ 4.05-4.15 (t, 2H) | -O-CH₂ -CH₂-N; deshielded by the adjacent oxygen | |

| Methylene Protons | δ 2.80-2.90 (t, 2H) | -O-CH₂-CH₂ -N; deshielded by the adjacent nitrogen | |

| Pyrrolidine Protons | δ 2.55-2.70 (m, 4H) | -N-CH₂ -CH₂-; alpha to the nitrogen | |

| Pyrrolidine Protons | δ 1.70-1.85 (m, 4H) | -N-CH₂-CH₂ -; beta to the nitrogen | |

| ¹³C NMR | Aromatic Carbons | δ ~158 | C-O (ipso-carbon) |

| Aromatic Carbons | δ ~132 | C-H (ortho to Br) | |

| Aromatic Carbons | δ ~116 | C-H (ortho to O) | |

| Aromatic Carbons | δ ~114 | C-Br (ipso-carbon) | |

| Methylene Carbons | δ ~67 | -O-CH₂ - | |

| Methylene Carbons | δ ~55 | -CH₂ -N- | |

| Pyrrolidine Carbons | δ ~54 | -N-CH₂ - (alpha) | |

| Pyrrolidine Carbons | δ ~24 | -CH₂ - (beta) | |

| FT-IR | Aromatic C-H Stretch | 3050-3100 cm⁻¹ | |

| Aliphatic C-H Stretch | 2800-3000 cm⁻¹ | ||

| Aromatic C=C Bending | 1580, 1485 cm⁻¹ | Characteristic of p-disubstituted benzene | |

| Aryl Ether C-O Stretch | 1230-1250 cm⁻¹ (asymmetric) | Strong, characteristic absorption | |

| C-Br Stretch | 500-600 cm⁻¹ | ||

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 270 & 272 | Characteristic 1:1 ratio for bromine isotopes (⁷⁹Br/⁸¹Br) |

| Major Fragment | m/z 200 & 202 | Loss of pyrrolidine moiety (•C₄H₈N, 70 Da) | |

| Major Fragment | m/z 84 | Pyrrolidin-1-yl-ethyl cation [C₆H₁₂N]⁺ | |

| Major Fragment | m/z 70 | Pyrrolidine radical cation [C₄H₈N]⁺• |

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential for diversification. The three distinct functional regions of the molecule can be addressed with high chemical selectivity.

Figure 3: Potential Chemical Transformations and Reactivity Sites.

Application as a Scaffold for LTA4 Hydrolase Inhibitors

Leukotriene A4 (LTA4) hydrolase is a critical bifunctional zinc enzyme in the arachidonic acid cascade. It catalyzes the conversion of LTA4 to Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator implicated in numerous inflammatory diseases like COPD, arthritis, and psoriasis.[3][4] Consequently, inhibitors of LTA4 hydrolase are highly sought-after as potential anti-inflammatory drugs.[2][13]

Structure-activity relationship (SAR) studies have identified the 1-[2-(phenoxy)ethyl]pyrrolidine core as a powerful scaffold for potent LTA4 hydrolase inhibition.[4][14] Our subject molecule, 1-(2-(4-bromo phenoxy)ethyl)pyrrolidine, is an ideal starting point for exploring this chemical space. The aryl bromide serves as a key functional handle for introducing diverse substituents using palladium-catalyzed cross-coupling reactions. This allows researchers to systematically probe the enzyme's binding pocket and optimize inhibitor potency and selectivity. For example, a Suzuki coupling could be used to synthesize analogs like 1-[2-(4-phenyl phenoxy)ethyl]pyrrolidine, a known potent inhibitor, and explore a wide range of other aryl and heteroaryl substitutions at that position.[14]

Safety and Handling

Hazard Classification:

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area or fume hood. If inhalation risk is high, use an approved respirator with an organic vapor cartridge.

Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion

This compound is a high-value synthetic intermediate with well-defined physicochemical properties and a straightforward, scalable synthesis. Its strategic combination of a pyrrolidine ring, an ether linkage, and a functionalizable aryl bromide makes it an exceptionally powerful tool for medicinal chemists. Its direct relevance to the development of LTA4 hydrolase inhibitors underscores its importance in the pursuit of novel anti-inflammatory therapies. This guide provides the foundational knowledge for scientists to confidently handle, characterize, and derivatize this compound to accelerate drug discovery efforts.

References

- Inhibitors of Leukotriene A4 (LTA4) Hydrolase as Potential Anti-Inflammatory Agents. (2002). Current Pharmaceutical Design. [Link]

- Electronic Supplementary Material (ESI) for RSC Advances. (2012). The Royal Society of Chemistry. [Link]

- N-[2-(4-Bromophenoxy)ethyl]pyrrolidine. LookChem. [Link]

- Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. (2014). Journal of Medicinal Chemistry. [Link]

- Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. (2002). Current Pharmaceutical Design. [Link]

- New discovery solves problem of anti-inflammatory substance. (2014). Karolinska Institutet. [Link]

- Williamson Ether Synthesis. Chemistry Steps. [Link]

- Williamson Ether Synthesis. Utah Tech University. [Link]

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

- 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine, CAS No. 1081-73-8. iChemical. [Link]

- 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine. Bouling Chemical Co., Limited. [Link]

- Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. (2017). Expert Opinion on Drug Discovery. [Link]

- Williamson Ether Synthesis. (2018). Professor Dave Explains. [Link]

- 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses. [Link]

- Williamson Ether Synthesis. (2014).

- Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines. (2022). The Royal Society of Chemistry. [Link]

- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). International Journal of Mass Spectrometry. [Link]

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid

- 1-(2-(1-(4-bromophenyl)-1-(4-fluorophenyl)ethoxy)ethyl)pyrrolidine hydrochloride. PubChemLite. [Link]

- Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]

- This compound Supplier & Manufacturer in China. Bouling Chemical Co., Limited. [Link]

- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016).

- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020).

- Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. (2020). Forensic Chemistry. [Link]

- Describe the 1H NMR spectrum you would expect for each of the following compounds. Pearson. [Link]

- Pyrrolidine. NIST WebBook. [Link]

- 4-Bromophenacyl bromide. PubChem. [Link]

- Ethanone, 1-(4-bromophenyl)-. NIST WebBook. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New discovery solves problem of anti-inflammatory substance | Karolinska Institutet [news.ki.se]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data | High Quality Chemical for Research [chemheterocycles.com]

- 8. 1-[2-(4-Bromophenoxy)-Ethyl]-Pyrrolidine Detailed Information | CAS Number, Properties, Safety Data, Supplier China | High Purity Chemical Compound for Research [chemheterocycles.com]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. youtube.com [youtube.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine as a Research Chemical

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the research chemical 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine (BPEP). Drawing from structural analogy to the well-characterized compound SC-22716, we posit that the primary molecular target of BPEP is Leukotriene A4 (LTA4) hydrolase. Inhibition of this key enzyme in the arachidonic acid cascade disrupts the biosynthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). This guide will delve into the intricacies of the LTA4 hydrolase signaling pathway, the anticipated physiological consequences of its inhibition, and potential secondary pharmacological activities of BPEP. Furthermore, we present a detailed framework of experimental protocols for the rigorous in vitro and in vivo characterization of this compound's mechanism of action, intended for researchers, scientists, and drug development professionals.

Introduction and Compound Overview

This compound, hereafter referred to as BPEP, is a research chemical whose pharmacological properties are not extensively documented in publicly available literature. Its chemical structure, however, provides significant insights into its potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1081-73-8 | [1] |

| Molecular Formula | C₁₂H₁₆BrNO | [1] |

| Molecular Weight | 270.17 g/mol | [1] |

| Appearance | Colorless or light yellow liquid | [2] |

| Boiling Point | 138-140 °C at 1.2 mmHg | [1] |

| Density | 1.304 g/mL at 25 °C | [1] |

BPEP belongs to the phenoxyethylpyrrolidine class of compounds. A critical lead in elucidating its mechanism of action comes from its structural similarity to 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716) . Research has identified SC-22716 as a potent inhibitor of Leukotriene A4 (LTA4) hydrolase.[3][4] BPEP is an analog of SC-22716 where the 4-phenyl group on the phenoxy ring is substituted with a bromine atom. This structural relationship forms the basis of our primary hypothesis regarding BPEP's mechanism of action. The pyrrolidine moiety is a common scaffold in a multitude of biologically active compounds, including those with central nervous system (CNS) activity, warranting an investigation into potential off-target effects.[5][6]

Primary Hypothesized Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase

Our central hypothesis is that BPEP functions as an inhibitor of Leukotriene A4 (LTA4) hydrolase. This assertion is predicated on the established activity of its close structural analog, SC-22716.[3][4]

The Leukotriene B4 Biosynthesis Pathway

LTA4 hydrolase is a pivotal bifunctional zinc metalloenzyme in the arachidonic acid cascade.[7][8] Its primary role in the context of inflammation is the catalysis of the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[7][9]

The pathway proceeds as follows:

-

Cellular stimuli activate phospholipase A2, which liberates arachidonic acid from the cell membrane.

-

Arachidonic acid is then converted to Leukotriene A4 (LTA4) via the action of 5-lipoxygenase (5-LOX) and 5-lipoxygenase-activating protein (FLAP).[10]

-

LTA4 hydrolase catalyzes the stereoselective hydrolysis of the epoxide LTA4 to form LTB4.[2][10]

The Role of Leukotriene B4 in Physiology and Pathophysiology

LTB4 is a powerful chemoattractant and activator for various immune cells, particularly neutrophils.[7][11] It plays a crucial role in orchestrating the inflammatory response. Elevated levels of LTB4 are implicated in a range of inflammatory conditions, including:

Recent research also suggests a role for LTA4 hydrolase and LTB4 in cancer progression and age-related cognitive decline, highlighting the diverse physiological processes influenced by this pathway.[1][12][13]

Proposed Action of BPEP on the LTA4 Hydrolase Pathway

By inhibiting LTA4 hydrolase, BPEP is expected to block the conversion of LTA4 to LTB4. This would lead to a significant reduction in the levels of this pro-inflammatory mediator at sites of inflammation. Consequently, the downstream effects of LTB4, such as neutrophil recruitment and activation, would be attenuated. This proposed mechanism suggests that BPEP may possess significant anti-inflammatory properties.

Figure 1: Proposed mechanism of action of BPEP via inhibition of LTA4 hydrolase in the leukotriene B4 biosynthesis pathway.

Potential Secondary and Off-Target Mechanisms of Action

The presence of the pyrrolidine ring and the overall phenoxyethylamine-like structure in BPEP suggests the possibility of interactions with other biological targets, particularly within the central nervous system. The pyrrolidine scaffold is a key component of many CNS-active drugs.[5][6][14] Therefore, a comprehensive evaluation of BPEP's mechanism of action must include screening for activity at common CNS receptors and transporters.

Potential off-target interactions could include:

-

Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

-

G-Protein Coupled Receptors (GPCRs): Including but not limited to dopaminergic, serotonergic, adrenergic, and opioid receptors.

Uncharacterized activity at these sites could result in a complex pharmacological profile with potential psychoactive or other systemic effects.

Experimental Protocols for Mechanistic Characterization

To rigorously validate the hypothesized mechanism of action and explore potential off-target effects, a multi-tiered experimental approach is necessary.

In Vitro LTA4 Hydrolase Inhibition Assay

This assay directly measures the inhibitory effect of BPEP on the enzymatic activity of LTA4 hydrolase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BPEP for LTA4 hydrolase.

Methodology:

-

Substrate Preparation: Leukotriene A4 is unstable and must be prepared fresh by alkaline hydrolysis of its methyl ester precursor immediately before use.[15][16]

-

Enzyme and Inhibitor Incubation: Purified recombinant human LTA4 hydrolase is pre-incubated with a range of concentrations of BPEP in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the freshly prepared LTA4 substrate.

-

Reaction Termination: After a specified incubation period (e.g., 30-60 seconds), the reaction is terminated by quenching with a solution containing an organic solvent and an internal standard for chromatographic analysis.

-

Quantification of LTB4: The amount of LTB4 produced is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[17] Alternatively, a validated immunoassay like a Homogeneous Time-Resolved Fluorescence (HTRF) assay can be used for higher throughput.[18]

-

Data Analysis: The percentage of inhibition at each BPEP concentration is calculated relative to a vehicle control. The IC₅₀ value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

Figure 2: Workflow for the in vitro LTA4 hydrolase inhibition assay.

CNS Target Binding Profile (Radioligand Binding Assays)

This broad panel of assays will assess the affinity of BPEP for a range of CNS receptors and transporters to identify potential off-target interactions.

Objective: To determine the binding affinity (Kᵢ) of BPEP for a panel of selected CNS targets.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor or transporter of interest are prepared from recombinant cell lines or animal brain tissue.[19]

-

Competitive Binding Reaction: The prepared membranes are incubated with a specific radioligand for the target, a range of concentrations of BPEP, and appropriate buffer in a multi-well plate format.[20]

-

Equilibrium and Separation: The reaction is allowed to reach equilibrium. Subsequently, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[20]

-

Radioactivity Measurement: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a displacement curve, from which the IC₅₀ value of BPEP is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[21]

Table 2: Suggested CNS Target Panel for Radioligand Binding Assays

| Target Class | Specific Targets |

| Monoamine Transporters | DAT, NET, SERT |

| Dopamine Receptors | D₁, D₂, D₃, D₄, D₅ |

| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c |

| Adrenergic Receptors | α₁, α₂, β₁, β₂ |

| Opioid Receptors | μ, δ, κ |

| Sigma Receptors | σ₁, σ₂ |

In Vitro Functional Assays for Identified Targets

If significant binding affinity is observed for any of the CNS targets in the binding assays, functional assays are crucial to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist).

Objective: To characterize the functional activity of BPEP at any identified off-targets.

Methodology:

The specific assay format will depend on the target and its signaling pathway. Common cell-based functional assays include:

-

cAMP Assays: For Gₛ- and Gᵢ-coupled GPCRs, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured in response to BPEP, often using HTRF or luminescence-based reporter systems.[22][23]

-

Calcium Flux Assays: For Gᵩ-coupled GPCRs, transient increases in intracellular calcium are monitored using fluorescent calcium indicators.[24]

-

Transporter Uptake Assays: For monoamine transporters, the ability of BPEP to inhibit the uptake of a radiolabeled or fluorescent substrate (e.g., dopamine for DAT) into cells expressing the transporter is measured.

-

Reporter Gene Assays: Cells are engineered with a reporter gene (e.g., luciferase) under the control of a response element that is activated by the receptor's signaling pathway. The activity of BPEP is then determined by measuring the expression of the reporter gene.[25]

In Vivo Studies

Animal models can provide insights into the physiological effects of BPEP and help to validate the in vitro findings.

Objective: To assess the in vivo anti-inflammatory efficacy and potential CNS effects of BPEP.

Methodology:

-

Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of BPEP in a suitable animal model (e.g., mouse or rat) to establish appropriate dosing for pharmacodynamic studies.

-

Animal Models of Inflammation: In a model of acute inflammation (e.g., carrageenan-induced paw edema or zymosan-induced peritonitis), BPEP would be administered prior to the inflammatory challenge. The primary endpoint would be the measurement of LTB4 levels in the inflamed tissue or exudate, along with macroscopic signs of inflammation (e.g., swelling, cell infiltration).

-

Behavioral Phenotyping: A battery of behavioral tests (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior, rotarod for motor coordination) can be used to assess potential CNS effects resulting from any off-target activity.

Conclusion

The structural relationship between this compound and the known LTA4 hydrolase inhibitor SC-22716 provides a strong foundation for hypothesizing that BPEP's primary mechanism of action is the inhibition of this enzyme, leading to a reduction in the pro-inflammatory mediator LTB4. This suggests potential therapeutic applications in inflammatory diseases. However, the presence of a pyrrolidine moiety, common in CNS-active compounds, necessitates a thorough investigation of its off-target profile. The experimental framework outlined in this guide provides a rigorous and systematic approach to fully characterize the mechanism of action of BPEP, ensuring a comprehensive understanding of its pharmacological profile for the scientific and drug development community.

References

- LookChem. (n.d.). N-[2-(4-Bromophenoxy)ethyl]pyrrolidine.

- Haeggström, J. Z., & Funk, C. D. (2011). Lipoxygenase and leukotriene pathways: biochemistry, biology, and roles in disease. Chemical reviews, 111(10), 5866–5898.

- Radmark, O., & Samuelsson, B. (2009). 5-Lipoxygenase: mechanisms of regulation. Journal of lipid research, 50(Supplement), S40–S45.

- Penning, T. D., Chandrakumar, N. S., Chen, B. B., et al. (2000). Structure-activity relationship studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A4 (LTA4) hydrolase. Journal of medicinal chemistry, 43(4), 721–735.

- Thunnissen, M. M., Nordlund, P., & Haeggström, J. Z. (2001). Crystal structure of human leukotriene A4 hydrolase, a bifunctional enzyme in inflammation.

- Strange, P. G. (2008). Radioligand binding assays. British journal of pharmacology, 153 Suppl 1(Suppl 1), S1–S3.

- Zou, H., Pelletier, I., Thau, M., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules (Basel, Switzerland), 25(12), 2899.

- Patsnap. (2024). What are LTA4H inhibitors and how do they work?. Synapse.

- D'Andrea, P., & Nencini, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4887.

- Penning, T. D., et al. (2000). Structure−Activity Relationship Studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a Potent Inhibitor of Leukotriene A4 (LTA4) Hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735.

- Wetterholm, A., Haeggström, J. Z., Samuelsson, B., et al. (1991). Potent and selective inhibitors of leukotriene A4 hydrolase: effects on purified enzyme and human polymorphonuclear leukocytes. The Journal of pharmacology and experimental therapeutics, 258(2), 726–733.

- Adams, J. M., Rege, S. V., Liu, A. T., et al. (2023). Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function. Science advances, 9(46), eadf8764.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Jiang, W., Tran, J. A., Tucci, F. C., et al. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & medicinal chemistry letters, 17(23), 6546–6552.

- Poyraz, S., Yılmaz, M., Demir, D. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1249764.

- Jin, H., & Wess, J. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5424.

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.

- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.

- Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of medicinal chemistry, 43(4), 721–735.

- Liu, Y., Zhang, Y., Wang, Y., et al. (2010). Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase. Analytical biochemistry, 406(2), 190–197.

- Kallander, L. S., Washburn, D. G., Hoang, T. H., et al. (2010). Improving the developability profile of pyrrolidine progesterone receptor partial agonists. Bioorganic & medicinal chemistry letters, 20(1), 371–374.

- Rådmark, O., & Steinhilber, D. (2021). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. Expert opinion on drug discovery, 16(9), 973–984.

- Adams, J. M., et al. (2023). Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function. Science Advances, 9(46).

- Papathanasopoulos, A., et al. (2013). A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity. Analytical Biochemistry, 445, 45-52.

- Scott, C. W., & Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.

- Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

Sources

- 1. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. atsjournals.org [atsjournals.org]

- 8. Leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 12. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Improving the developability profile of pyrrolidine progesterone receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Potent and selective inhibitors of leukotriene A4 hydrolase: effects on purified enzyme and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. brieflands.com [brieflands.com]

- 22. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 25. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

The Strategic Role of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine in Modern Drug Discovery: A Technical Guide

Foreword: Beyond the Building Block

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge not as mere inert frameworks, but as privileged structures endowed with the inherent potential for biological recognition. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of this principle, gracing the structures of numerous FDA-approved drugs.[1][2] This guide delves into the technical nuances of a particularly strategic derivative: 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine . We will move beyond its superficial classification as a simple building block to illuminate its multifaceted role as a versatile intermediate, a pharmacophoric element, and a powerful tool for navigating the complex landscape of structure-activity relationships (SAR) in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their quest for novel therapeutics.

Physicochemical Characteristics and Molecular Architecture

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. This compound is a compound of moderate complexity, presenting distinct regions for potential biological interactions and chemical modifications.

| Property | Value | Source |

| CAS Number | 1081-73-8 | |

| Molecular Formula | C₁₂H₁₆BrNO | |

| Molecular Weight | 270.17 g/mol | |

| Appearance | Colorless or light yellow liquid | [3] |

| Boiling Point | 138-140 °C at 1.2 mmHg | |

| Density | 1.304 g/mL at 25 °C | |

| Refractive Index | n20/D 1.557 | |

| Solubility | Soluble in common organic solvents | [4] |

The molecule's architecture can be deconstructed into three key components, each contributing to its overall utility:

-

The Pyrrolidine Ring: This saturated heterocycle is a key feature in many pharmaceuticals.[1] Its non-planar, puckered nature allows for a three-dimensional exploration of pharmacophore space, which is often advantageous for fitting into the binding pockets of biological targets.[1] The nitrogen atom can act as a hydrogen bond acceptor or as a basic center, crucial for salt formation and improving aqueous solubility.

-

The Phenoxyethyl Linker: This ether linkage provides a degree of conformational flexibility, allowing the pyrrolidine and bromophenyl moieties to adopt various spatial orientations. This flexibility can be critical for achieving an optimal binding conformation with a target protein.

-

The 4-Bromophenyl Group: The bromine atom at the para position of the phenyl ring is a particularly salient feature for drug development. It is an electron-withdrawing group that can influence the electronic properties of the aromatic ring and its potential for π-π stacking or other non-covalent interactions. Crucially, the carbon-bromine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to probe the SAR of a compound series.

A Versatile Intermediate: Synthesis and Derivatization

The primary and most immediate role of this compound in drug discovery is as a readily available and versatile chemical intermediate.[5] Its synthesis is typically straightforward, allowing for its cost-effective production on a laboratory scale.

Representative Synthesis Protocol: Williamson Ether Synthesis

A common and efficient method for the preparation of this compound is the Williamson ether synthesis. This protocol exemplifies a robust and scalable approach.

Step 1: Deprotonation of 4-Bromophenol

-

To a solution of 4-bromophenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium or potassium 4-bromophenoxide salt.

Step 2: Nucleophilic Substitution

-

To the solution of the phenoxide salt, add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0-1.2 eq). If the hydrochloride salt is used, an additional equivalent of base may be required to liberate the free amine.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

-